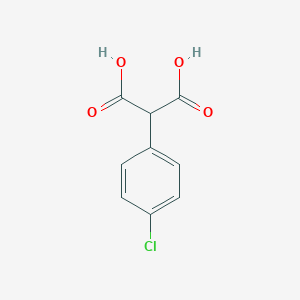

2-(4-氯苯基)丙二酸

描述

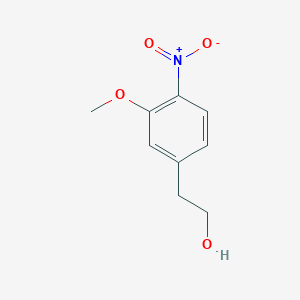

“2-(4-Chlorophenyl)malonic acid” is a chemical compound with the molecular formula C10H9ClO4 . It is a derivative of malonic acid, which is a dicarboxylic acid . The compound has a molecular weight of 228.63 g/mol .

Synthesis Analysis

The synthesis of “2-(4-Chlorophenyl)malonic acid” could potentially involve the Malonic Ester Synthesis . This process converts alkyl halides to carboxylic acids. The starting material, 2-(4-chlorobenzylidene)-malonic acid diethyl ester, was synthesized and transformed to the malonate derivative as described in previous work .

Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)malonic acid” includes a chlorobenzyl group attached to a malonic acid structure . The InChIKey for this compound is QNZGBKFZLKIUPN-UHFFFAOYSA-N . The compound has a topological polar surface area of 74.6 Ų .

Physical And Chemical Properties Analysis

“2-(4-Chlorophenyl)malonic acid” has a molecular weight of 228.63 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 .

科学研究应用

材料科学和聚合物化学

- 聚合物合成和应用:

- 聚(2-噻吩-3-基丙二酸),一种每重复单元有两个羧酸的聚噻吩衍生物,已被合成。由于其在水溶液中的溶解性和半导体特性,其潜在应用包括用于电渗析、废水处理或生物医学用途的离子选择性膜 (Bertran 等人,2010 年)。

- 另一种衍生物聚(2-噻吩-3-基丙二酸二甲酯)已制备出来,具有良好的热稳定性和半导体的电导率特性,表明其在电子学中的应用 (Armelin 等人,2009 年)。

化学

- 催化和化学反应:

- 该化合物已用于合成手性 β-氨基醇,该氨基醇是手性选择性硼烷还原前手性酮的有效催化剂 (Shen 等人,1997 年)。

- 在抗痉挛剂盐酸巴氯芬的制备中,4-氯苯甲醛和丙二酸在合成过程中起着至关重要的作用 (于新红,2010 年)。

- 已经研究了丙二酸衍生物的五氯苯酯与 2-氨基吡啶和酸酰胺在温和条件下的反应,表明其在嘧啶甜菜碱合成中的作用 (Dvortsák 等人,1976 年)。

环境科学

- 环境应用:

- 已经使用可见光催化的铜掺杂二氧化钛研究了广泛使用的化学品氯酚的降解,其中丙二酸的衍生物如 2-氯酚起着重要作用 (Lin 等人,2018 年)。

- 已经报道了使用磺化钴酞菁配合物敏化的 TiO2 纳米粒子在可见光下对 4-氯酚进行光催化降解。丙二酸及其衍生物是降解中间体的一部分 (Pirbazari,2015 年)。

属性

IUPAC Name |

2-(4-chlorophenyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEMITLHDQCRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)